2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride

Description

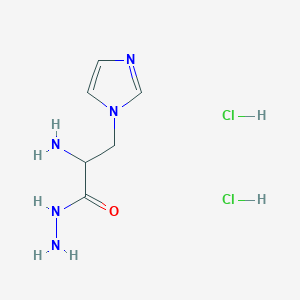

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride is a chemical compound with the molecular formula C6H11N5O2HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Properties

IUPAC Name |

2-amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O.2ClH/c7-5(6(12)10-8)3-11-2-1-9-4-11;;/h1-2,4-5H,3,7-8H2,(H,10,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZIMZKOJAUMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(C(=O)NN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride typically involves the reaction of imidazole derivatives with hydrazine and other reagents under controlled conditions. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by the addition of hydrazine to introduce the hydrazide group . The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, hydrazides, and other nitrogen-containing compounds.

Scientific Research Applications

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Imidazole: A basic heterocyclic compound with similar structural features.

Hydrazine derivatives: Compounds containing the hydrazide group, used in various chemical reactions.

Substituted imidazoles: Compounds with different substituents on the imidazole ring, exhibiting diverse biological activities

Uniqueness

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride is unique due to its combination of the imidazole ring and hydrazide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit potential therapeutic effects that are not commonly seen in other similar compounds .

Biological Activity

2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride can be represented as follows:

- Molecular Formula : C₅H₁₃Cl₂N₃

- Molecular Weight : 196.09 g/mol

This compound features an imidazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride exhibits notable antimicrobial properties . A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound can inhibit the growth of certain pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

The anticancer potential of 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride has been explored in various cancer cell lines. One study reported its effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549). The compound exhibited cytotoxic effects characterized by:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Inhibition of cell proliferation |

The mechanism of action is primarily attributed to the induction of apoptosis through the mitochondrial pathway, which is critical in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in cell proliferation.

- Modulation of Cell Signaling Pathways : The compound affects pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.

Study on Antimicrobial Efficacy

In a controlled study involving clinical isolates, 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride was tested against multi-drug resistant strains. The results confirmed its effectiveness as a potential therapeutic agent against resistant bacterial infections .

Study on Anticancer Activity

Another significant study focused on the compound's effects on tumor xenografts in mice. Treatment with 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride resulted in a substantial reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.